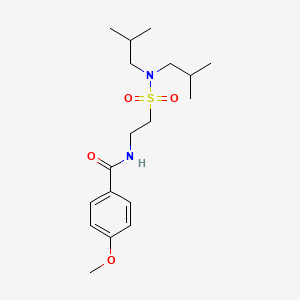

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in the field of scientific research. DIBMA is a sulfonamide compound that has been synthesized and studied for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

Research on isoxazolone derivatives, similar in the context of containing substituted benzamide functionalities, shows significant biological and medicinal properties. Isoxazolones are important intermediates for synthesizing various heterocycles and exhibit antioxidant activities. Their synthesis often involves multi-component reactions, highlighting their potential in developing new antioxidant agents and related medicinal applications (Laroum et al., 2019).

Environmental Impact of Organic Compounds

Studies have also examined the environmental fate and behavior of organic compounds like parabens, which share functional group similarities with the compound . These studies focus on their occurrence, biodegradation, and effects in aquatic environments, indicating potential research applications in environmental science and toxicology (Haman et al., 2015).

Bioaccumulation and Toxicological Effects

Research on ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, compounds used in sunscreens, discusses their toxicological effects on marine biota and concerns for human health. This line of research indicates potential applications in studying bioaccumulation, environmental impact assessments, and the development of safer chemical formulations for personal care products (da Silva et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4S/c1-14(2)12-20(13-15(3)4)25(22,23)11-10-19-18(21)16-6-8-17(24-5)9-7-16/h6-9,14-15H,10-13H2,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRDWBNGXWHOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)

![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)